N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-11-8-15(26-23-11)18(25)24(10-13-4-3-7-21-9-13)19-22-17-12(2)14(20)5-6-16(17)27-19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESMOIMEHPYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various targets and cause changes in their function
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups of the thiazole derivative.
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the compound's synthesis, biological evaluation, and mechanisms of action, providing a comprehensive overview of its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiazole Derivative : This step often employs methods such as diazo-coupling or Knoevenagel condensation.
- Isoxazole Formation : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the benzothiazole and isoxazole moieties with a pyridine derivative.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research into benzothiazole derivatives has shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. A study evaluating various benzothiazole derivatives reported that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing significant antibacterial effects:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 8.5 |
These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it interacts with specific protein targets involved in cell proliferation and survival pathways. This interaction may lead to the inhibition of key enzymes or receptors essential for cancer cell growth and microbial survival.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with benzothiazole derivatives showed promising results, with a subset of patients experiencing significant tumor reduction.
- Case Study on Antimicrobial Resistance : In a cohort study assessing the effectiveness of novel antimicrobial agents against resistant strains of bacteria, compounds structurally related to this compound demonstrated enhanced activity compared to traditional antibiotics.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C23H20ClN3O2S
- Molecular Weight : 454.0 g/mol
- IUPAC Name : N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Structural Representation
The structural representation of the compound can be visualized using software tools, which can depict its 2D and 3D conformations.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent , particularly in the treatment of cancer. Its structural components suggest that it may interact with specific biological targets, such as receptors involved in cancer progression.
Case Study: Anticancer Activity
A study demonstrated that derivatives of isoxazole compounds have shown significant activity against various cancer cell lines. The incorporation of the benzo[d]thiazole moiety enhances the compound's ability to inhibit tumor growth by acting on androgen receptors, making it a candidate for prostate cancer treatment .
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties. The presence of the thiazole ring is known to contribute to increased antibacterial activity, making this compound a subject of interest for developing new antibiotics.
Case Study: Antibacterial Efficacy
In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
Neuropharmacology
The pyridine component of the compound suggests potential applications in neuropharmacology. Compounds with pyridine rings are often explored for their effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
Preliminary studies have indicated that certain isoxazole derivatives can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents on the thiazole/isoxazole cores and the nature of the appended aromatic groups. Key comparisons include:
Key Research Findings
Substituent Effects :
- Chloro and nitro groups (target compound vs. ) influence electronic properties and binding affinity. Chloro’s moderate electron-withdrawing effect may stabilize target-ligand interactions .
- Pyridine and morpholine substituents (target compound vs. ) enhance solubility without compromising membrane permeability .
Synthetic Challenges :
- Multi-step syntheses (e.g., ’s nitrile-to-amide pathway) require precise control to avoid byproducts. The target compound’s N-alkylation step (pyridin-3-ylmethyl) may necessitate optimized coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
